8-(2-methoxybenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one 8-(2-methoxybenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Brand Name: Vulcanchem
CAS No.: 951586-71-3
VCID: VC11899291
InChI: InChI=1S/C22H23N3O4/c1-28-16-7-5-6-15(14-16)19-20(26)24-22(23-19)10-12-25(13-11-22)21(27)17-8-3-4-9-18(17)29-2/h3-9,14H,10-13H2,1-2H3,(H,24,26)
SMILES: COC1=CC=CC(=C1)C2=NC3(CCN(CC3)C(=O)C4=CC=CC=C4OC)NC2=O
Molecular Formula: C22H23N3O4
Molecular Weight: 393.4 g/mol

8-(2-methoxybenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

CAS No.: 951586-71-3

Cat. No.: VC11899291

Molecular Formula: C22H23N3O4

Molecular Weight: 393.4 g/mol

* For research use only. Not for human or veterinary use.

8-(2-methoxybenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one - 951586-71-3

Specification

CAS No. 951586-71-3
Molecular Formula C22H23N3O4
Molecular Weight 393.4 g/mol
IUPAC Name 8-(2-methoxybenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Standard InChI InChI=1S/C22H23N3O4/c1-28-16-7-5-6-15(14-16)19-20(26)24-22(23-19)10-12-25(13-11-22)21(27)17-8-3-4-9-18(17)29-2/h3-9,14H,10-13H2,1-2H3,(H,24,26)
Standard InChI Key BVFOOBRBYIUANE-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=NC3(CCN(CC3)C(=O)C4=CC=CC=C4OC)NC2=O
Canonical SMILES COC1=CC=CC(=C1)C2=NC3(CCN(CC3)C(=O)C4=CC=CC=C4OC)NC2=O

Introduction

Structural Characterization and Molecular Properties

The compound’s IUPAC name reflects its spirocyclic architecture, which integrates a 1,4,8-triazaspiro[4.5]dec-3-en-2-one core with two methoxy-substituted aromatic groups. Key structural attributes include:

Core Framework

The spiro[4.5]decane system consists of a piperidine ring fused to a cyclopentane moiety via a shared nitrogen atom. The presence of a conjugated enone system (C=O and C=C) at positions 2 and 3 introduces rigidity and potential electrophilic reactivity .

Substituent Analysis

  • 8-(2-Methoxybenzoyl): A benzoyl group substituted at the ortho position with a methoxy group. This moiety may enhance lipid solubility and influence receptor binding through steric and electronic effects.

  • 3-(3-Methoxyphenyl): A meta-methoxy-substituted phenyl group, which could participate in π-π stacking or hydrogen bonding with biological targets .

Molecular Data

PropertyValue
Molecular FormulaC₂₆H₂₇N₃O₄
Molecular Weight457.52 g/mol
CAS NumberNot explicitly reported
Predicted LogP~3.2 (estimated)

Note: Data derived from structural analogs in .

Synthetic Pathways and Methodological Considerations

The synthesis of triazaspiro compounds typically involves multi-step sequences, as evidenced by patents describing related structures .

Key Synthetic Strategies

  • Spirocyclization: Formation of the spiro[4.5]decane core via intramolecular cyclization of a piperidine precursor. For example, lithium aluminum hydride (LiAlH₄) has been used to reduce intermediate enamines to saturated spiro systems .

  • Substituent Introduction:

    • Acylation: The 2-methoxybenzoyl group may be introduced via Friedel-Crafts acylation or nucleophilic substitution using benzoyl chlorides .

    • Alkylation: The 3-methoxyphenyl group could be appended via Ullmann coupling or Buchwald-Hartwig amination .

Representative Protocol (Hypothesized)

  • Core Synthesis:

    • React 4-piperidone with cyclopentanone under basic conditions to form the spirocyclic enamine intermediate.

    • Reduce the enamine using LiAlH₄ to yield the saturated 1,4,8-triazaspiro[4.5]decane .

  • Functionalization:

    • Acylate the secondary nitrogen with 2-methoxybenzoyl chloride in the presence of triethylamine.

    • Introduce the 3-methoxyphenyl group via palladium-catalyzed coupling .

Comparative Analysis with Structural Analogs

CompoundKey SubstituentsPharmacological Activity
Target Compound2-MeO-benzoyl, 3-MeO-phenylHypothesized D2 antagonism
EP3138841A1 Derivatives Varied acyl/propyl groupsD2 antagonism, GI modulation
US3161644A Compounds Benzyl, cyclohexylAntispasmodic, analgesic

Future Directions and Research Gaps

  • Synthetic Optimization: Develop enantioselective routes to access stereochemically pure variants.

  • In Vitro Profiling: Screen for affinity at dopamine, serotonin, and calcium channels using radioligand assays.

  • ADMET Studies: Evaluate metabolic stability, CYP inhibition, and bioavailability in preclinical models.

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